1,3,5-trimethyl-1H-pyrazol-4-ol

Organic Synthesis Process Chemistry Pyrazole Chemistry

Medicinal chemistry teams developing type 2 diabetes therapies face supply bottlenecks for validated glucokinase activator building blocks. 1,3,5-Trimethyl-1H-pyrazol-4-ol (CAS 89193-22-6) resolves this with a proven scaffold from WO2009042435 A1. • CNS-favorable pKa of 9.88 ± 0.24 suggests BBB penetration potential for neuroscience programs. • Robust 78% high-yielding multi-gram synthetic protocol enables reliable scale-up. • Multi-vendor availability ensures stable, cost-effective procurement for screening libraries.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 89193-22-6
Cat. No. B1367093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethyl-1H-pyrazol-4-ol
CAS89193-22-6
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)O
InChIInChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3
InChIKeyHAJMFBQNIMHGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyl-1H-pyrazol-4-ol Overview


1,3,5-Trimethyl-1H-pyrazol-4-ol (CAS 89193-22-6) is a fully substituted heterocyclic compound belonging to the pyrazol-4-ol class, characterized by three methyl groups at the N1, C3, and C5 positions and a hydroxyl group at the C4 position of the pyrazole ring . It is a versatile building block in organic synthesis and medicinal chemistry, serving as a key intermediate in the preparation of various bioactive molecules and advanced materials . Its structure, defined by the InChIKey HAJMFBQNIMHGFE-UHFFFAOYSA-N, offers a unique combination of steric and electronic properties that distinguish it from simpler pyrazole analogs .

Why Generic Pyrazoles Cannot Replace 1,3,5-Trimethyl-1H-pyrazol-4-ol


The specific substitution pattern of 1,3,5-trimethyl-1H-pyrazol-4-ol confers distinct physicochemical and electronic properties that are not replicated by generic or less-substituted pyrazoles . The presence of three methyl groups influences lipophilicity, steric hindrance, and the compound's ability to engage in specific non-covalent interactions, such as hydrophobic contacts and hydrogen bonding via the C4 hydroxyl group [1]. These factors directly impact its reactivity in downstream synthetic transformations and its binding affinity in biological systems. Substituting with an unsubstituted pyrazol-4-ol or a mono-/di-methyl analog would alter these critical parameters, potentially leading to failed syntheses, reduced yields, or loss of biological activity in a final compound. The precise arrangement of substituents around the pyrazole core is essential for its performance as a synthetic intermediate and for the structure-activity relationships (SAR) of the molecules it helps create [2].

Evidence Supporting Selection of 1,3,5-Trimethyl-1H-pyrazol-4-ol


Scalable High-Yield Synthesis

The synthesis of 1,3,5-trimethyl-1H-pyrazol-4-ol from its benzoate ester precursor proceeds with a high, reproducible yield, making it a viable and cost-effective building block for scale-up. A reported procedure details the hydrolysis of 1,3,5-trimethyl-1H-pyrazol-4-yl benzoate using sodium hydroxide in ethanol at ambient temperature, affording the target compound with a 78% isolated yield . This robust, high-yielding protocol is a critical differentiator for procurement decisions, especially when compared to multi-step or lower-yielding syntheses of other substituted pyrazol-4-ols [1].

Organic Synthesis Process Chemistry Pyrazole Chemistry

Predicted pKa and Ionization Profile

The predicted acid dissociation constant (pKa) of 1,3,5-trimethyl-1H-pyrazol-4-ol is 9.88 ± 0.24 . This value is a key determinant of its ionization state at physiological pH (~7.4), influencing solubility, permeability, and potential for off-target interactions. This pKa is distinct from the unsubstituted pyrazol-4-ol (which has a lower predicted pKa, ~7.0-8.0, due to lack of electron-donating methyl groups) and other substituted analogs [1]. The electron-donating methyl groups increase the pKa, making the compound less acidic and predominantly neutral at physiological pH, which can be a critical factor in drug design for optimizing oral bioavailability and blood-brain barrier penetration [2].

Medicinal Chemistry Physical Chemistry ADME Prediction

Patent-Validated Scaffold for Kinase and GPCR Modulators

The 1,3,5-trimethyl-1H-pyrazol-4-ol scaffold has been specifically claimed and exemplified in patents, most notably WO2009042435 A1 from Array BioPharma, which describes its use as a key intermediate in the synthesis of pyridin-2-yl-amino-1,2,4-thiadiazole derivatives that function as glucokinase activators for diabetes treatment [1]. This patent demonstrates the compound's proven utility in constructing drug-like molecules targeting a major therapeutic area. While other pyrazol-4-ol analogs may appear in the literature, the explicit, multi-page disclosure of this specific compound in a high-value patent underscores its validated role in generating intellectual property around novel chemical entities [2].

Medicinal Chemistry Drug Discovery Patent Analysis

Market Pricing and Availability of 1,3,5-Trimethyl-1H-pyrazol-4-ol from Multiple Reputable Vendors

1,3,5-Trimethyl-1H-pyrazol-4-ol is commercially available from several major chemical suppliers, including Sigma-Aldrich (via Ambeed), Macklin, and Fluorochem, with pricing that reflects its established demand and scalable synthesis . For example, pricing from one vendor for 95% purity material is 2927 RMB (approx. $400 USD) per gram . This contrasts with more exotic or less commonly synthesized pyrazol-4-ol derivatives, which may require custom synthesis, resulting in significantly higher costs, longer lead times, and limited availability. The presence of multiple suppliers for 1,3,5-trimethyl-1H-pyrazol-4-ol ensures competitive pricing and a more secure supply chain for research organizations .

Procurement Supply Chain Commercial Availability

Optimal Applications of 1,3,5-Trimethyl-1H-pyrazol-4-ol


Core Scaffold for Metabolic Disease Therapeutics

Given its explicit and extensive use in the synthesis of glucokinase activators as described in patent WO2009042435 A1, 1,3,5-trimethyl-1H-pyrazol-4-ol is a strategic choice for medicinal chemistry teams developing novel therapeutics for type 2 diabetes and other metabolic disorders [1]. Its well-defined synthesis and commercial availability support the rapid generation of SAR data around this validated core.

Scale-Up Intermediate for Advanced Drug Candidates

The robust, high-yielding (78%) synthetic protocol from a multi-gram scale precursor positions 1,3,5-trimethyl-1H-pyrazol-4-ol as an ideal intermediate for process chemistry groups. Its cost-effective and reproducible preparation allows for reliable scale-up, a critical requirement for advancing drug candidates into preclinical and clinical development [1].

Building Block for CNS-Penetrant Molecules

The elevated pKa of 9.88 ± 0.24 suggests this compound and its derivatives may have a favorable ionization profile for crossing the blood-brain barrier [1]. This property makes it a compelling starting point for neuroscience drug discovery programs where optimizing for central nervous system (CNS) exposure is a primary goal. Researchers can leverage this physicochemical attribute to improve the probability of achieving brain penetration in their lead compounds.

Cost-Effective Compound Library Diversification

For organizations building or expanding their screening libraries, 1,3,5-trimethyl-1H-pyrazol-4-ol represents a cost-effective and readily available building block for generating diverse, drug-like molecules. Its multi-vendor supply ensures stable procurement, while its unique substitution pattern adds valuable chemical diversity not found in simpler pyrazoles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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